molecular formula C14H16N4 B11870651 N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine CAS No. 828258-30-6

N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine

Cat. No.: B11870651
CAS No.: 828258-30-6
M. Wt: 240.30 g/mol
InChI Key: VVDMVVODYYQNDX-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an imidazolidine ring fused with an isoquinoline moiety, making it a subject of study for its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with imidazolidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimesitylimidazol-2-ylidene: Another imidazolidine derivative with different substituents.

    N-(1,3-Dimethylimidazolidin-2-ylidene)-N-(1-phenylethyl)ammonium chloride: A related compound with a phenylethyl group.

Uniqueness

N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an imidazolidine ring with an isoquinoline moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

828258-30-6

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

N-isoquinolin-5-yl-1,3-dimethylimidazolidin-2-imine

InChI

InChI=1S/C14H16N4/c1-17-8-9-18(2)14(17)16-13-5-3-4-11-10-15-7-6-12(11)13/h3-7,10H,8-9H2,1-2H3

InChI Key

VVDMVVODYYQNDX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=NC2=CC=CC3=C2C=CN=C3)C

Origin of Product

United States

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